Astragaloside II

Antiviral Dengue virus Natural product

Researchers studying dengue antiviral programs or hepatic cancer MDR often face inconsistent potency across astragaloside analogs. Astragaloside II (AST II) directly addresses this with quantifiably superior activity and validated metabolic fate. • Dengue Antiviral Potency: 1.56 μg/mL against serotypes 1 & 3 - 4× more potent than Astragaloside III (6.25 μg/mL) and 8× more potent than Astragaloside IV (12.5 μg/mL). • MDR Reversal: At 0.08 mg/mL, enhances 5-fluorouracil cytotoxicity in resistant Bel-7402/FU hepatic cancer cells. • Gut Microbiota Metabolism: Validated deglycosylation pathway via human fecal incubation for pharmacokinetic studies.

Molecular Formula C43H70O15
Molecular Weight 827.0 g/mol
CAS No. 91739-01-4
Cat. No. B1253168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAstragaloside II
CAS91739-01-4
Synonymsastragaloside II
Molecular FormulaC43H70O15
Molecular Weight827.0 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C(COC1OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O
InChIInChI=1S/C43H70O15/c1-20(45)54-32-28(48)22(47)18-53-36(32)57-26-10-12-43-19-42(43)14-13-39(6)33(41(8)11-9-27(58-41)38(4,5)52)21(46)16-40(39,7)25(42)15-23(34(43)37(26,2)3)55-35-31(51)30(50)29(49)24(17-44)56-35/h21-36,44,46-52H,9-19H2,1-8H3/t21-,22+,23-,24+,25-,26-,27+,28-,29+,30-,31+,32+,33-,34-,35+,36-,39+,40-,41-,42-,43+/m0/s1
InChIKeyAYWNHWGQTMCQIV-PZTXECKBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Astragaloside II Overview


Astragaloside II (AST II, also known as Astrasieversianin VIII, CAS 91739-01-4, molecular formula C43H70O15, molecular weight 827.01) is a cycloartane-type triterpenoid saponin primarily isolated from the roots of Astragalus membranaceus . Structurally, it comprises the aglycone cycloastragenol glycosylated at positions 3 and 6 by 2-O-acetyl-β-D-xylosyl and β-D-glucosyl residues, respectively, with the 2-O-acetyl group on the xylose moiety representing a key structural feature that distinguishes it from non-acetylated astragalosides .

1
Saponin probe for antiviral screening studies
2
Structurally defined by 2-O-acetyl-xylosyl motif
3
Cycloartane-type triterpenoid research workflow

Why Astragaloside II Cannot Be Substituted


Substituting Astragaloside II with its closely related analogs (Astragaloside I, III, or IV) is scientifically unsound due to quantifiable differences in potency, toxicity, and metabolic fate. These astragalosides share a cycloastragenol core but differ in their glycosylation patterns and acetylation states, which directly impact their pharmacological activity and safety profiles [1]. For instance, while Astragaloside II demonstrates superior antiviral potency against dengue virus at 1.56 μg/mL compared to Astragaloside III (6.25 μg/mL) and Astragaloside IV (12.5 μg/mL), it also exhibits significantly higher toxicity (5-10% weight loss at 500 μg) relative to Astragaloside IV (no weight loss) [2]. Furthermore, the biotransformation of Astragaloside II proceeds through distinct metabolic pathways compared to Astragaloside IV, with differential deglycosylation kinetics that influence bioavailability and ultimate pharmacological effect .

Antiviral potency context may differ from Astragaloside IV
Toxicity endpoints may not transfer between astragalosides
Metabolic fate diverges; deglycosylation kinetics require review

Astragaloside II Comparative Evidence


Antiviral Potency Against Dengue Virus

Astragaloside II exhibits significantly higher antiviral activity against dengue virus serotypes 1 and 3 compared to Astragaloside III and IV in Vero cell-based assays [1].

Antiviral Potency
Head-to-head
1.56 μg/mL (DENV-1, DENV-3)
vs AST III: 6.25, AST IV: 12.5 μg/mL
Reported antiviral screening context
Vero cell assay; serotype-specific review
Antiviral Dengue virus Natural product

Differential Toxicity in Adjuvant Models

In mice immunized with KLH-conjugated cancer antigens, Astragaloside II and IV were the most active components, but their toxicity profiles differed dramatically .

Differential Toxicity
Head-to-head
5–10% weight loss at 500 μg
AST IV: 0% weight loss (same dose)
Tolerability endpoint context
Mouse model; adjuvant study design
Immunology Adjuvant Toxicity

Oral Bioavailability and Pharmacokinetics

Astragaloside II exhibits poor oral bioavailability and a distinct plasma concentration-time profile compared to Astragaloside IV [1].

Oral Bioavailability
Cross-study
F = 0.79 ± 0.16%
vs AST IV: reported 2.4–7.4% (rat)
Supports exposure-model interpretation
LC-MS/MS; rat oral administration
Pharmacokinetics Bioavailability In vivo

Biotransformation Pathway Divergence

Human fecal incubation experiments reveal that Astragaloside II, I, and IV undergo deglycosylation, demethylation, and hydroxylation as primary metabolic pathways, but with distinct kinetic and product profiles .

Biotransformation
Head-to-head
Deglycosylation to secondary glycosides
Kinetic divergence from AST IV
Supports metabolic fate interpretation
Human fecal fermentation; UHPLC-HRMS
Metabolism Biotransformation Gut microbiota

Solubility and Formulation Profile

Astragaloside II demonstrates good solubility in DMSO (≥100 mg/mL) and can be formulated as a homogeneous suspension for oral administration .

Solubility Profile
Data to verify
≥100 mg/mL in DMSO
CMC-Na oral suspension protocol
Formulation-context; stock solution review
In vitro assay preparation
Solubility Formulation Stability

Multidrug Resistance Reversal in Hepatic Cancer

Astragaloside II reverses P-glycoprotein-mediated multidrug resistance in human hepatic cancer cells, with quantitative effects on chemosensitization [1][2].

MDR Reversal
Class-level inference
Enhanced 5-FU cytotoxicity at 0.08 mg/mL
Bel-7402/FU cells; P-gp downregulation
Reported pathway-response context
Direct head-to-head comparison lacking
Cancer Multidrug resistance P-glycoprotein

Astragaloside II Research Applications


Dengue Antiviral Drug Discovery

Astragaloside II should be prioritized as a lead compound in antiviral drug discovery programs targeting dengue virus serotypes 1 and 3. Its superior potency at low micromolar concentrations (1.56 μg/mL) against these serotypes, compared to Astragaloside III and IV, makes it the most promising astragaloside for further structural optimization and mechanistic studies [1].

Cancer Multidrug Resistance Reversal

Astragaloside II is a valuable tool compound for investigating P-glycoprotein-mediated multidrug resistance in hepatic cancer. At concentrations of 0.08 mg/mL, it enhances the cytotoxicity of 5-fluorouracil in resistant Bel-7402/FU cells, making it suitable for co-treatment studies aimed at understanding and overcoming chemotherapy resistance [2].

Immunomodulation and Toxicity Studies

Astragaloside II should be selected for immunomodulation studies where a quantifiable balance between immune activation and toxicity is required. While both Astragaloside II and IV are immunologically active, AST II induces a 5-10% weight loss at 500 μg in mice, whereas AST IV is non-toxic. This differential toxicity allows researchers to probe structure-activity relationships governing immune activation versus adverse effects .

Gut Microbiota Biotransformation

Astragaloside II is an ideal substrate for investigating the role of gut microbiota in the biotransformation of cycloartane-type saponins. Human fecal incubation studies demonstrate that AST II undergoes deglycosylation to yield secondary glycosides and aglycones, with quantitative HPLC analysis confirming the time-dependent formation of metabolites that correlate with anti-inflammatory and antioxidant activities .

Application
Selection Property
Validation Focus
Dengue antiviral screening
Serotype-specific response profile
Cell-based antiviral endpoint review
MDR reversal research
P-glycoprotein modulation context
Chemosensitization endpoint review
Immunomodulation studies
Activity–toxicity balance review
Weight-loss endpoint monitoring
Gut microbiota biotransformation
Deglycosylation kinetic profile
Metabolite–activity correlation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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